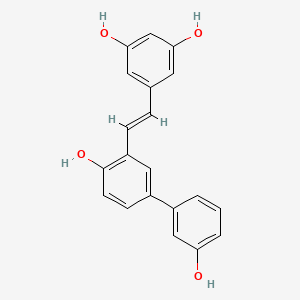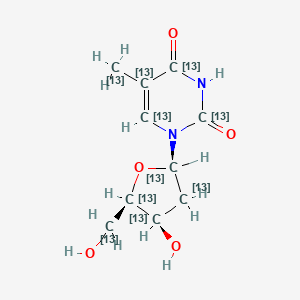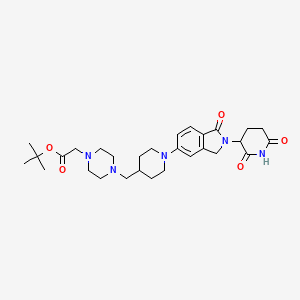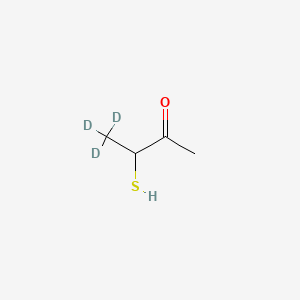
3-Mercapto-2-butanone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-2-butanone-d3 is a deuterated analog of 3-Mercapto-2-butanone, a sulfur-containing compound. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and traceability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Mercapto-2-butanone-d3 can be synthesized through the deuteration of 3-Mercapto-2-butanone. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other reagents safely. The product is then purified and tested for isotopic purity before being used in research applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Mercapto-2-butanone-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted mercapto compounds.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-2-butanone-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in understanding the role of sulfur-containing compounds in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of sulfur-containing drugs.
Wirkmechanismus
The mechanism of action of 3-Mercapto-2-butanone-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can undergo oxidation, reduction, and substitution reactions, which are crucial in understanding its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-2-butanone: The non-deuterated analog.
2-Methyl-3-furanthiol acetate: Another sulfur-containing compound used in flavor and fragrance studies.
3-Mercapto-3-methylbutan-1-ol: A related compound with a similar structure.
Uniqueness
3-Mercapto-2-butanone-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in research applications where precise tracking of the compound is required .
Eigenschaften
Molekularformel |
C4H8OS |
|---|---|
Molekulargewicht |
107.19 g/mol |
IUPAC-Name |
4,4,4-trideuterio-3-sulfanylbutan-2-one |
InChI |
InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3/i2D3 |
InChI-Schlüssel |
XLMPYCGSRHSSSX-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)C)S |
Kanonische SMILES |
CC(C(=O)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
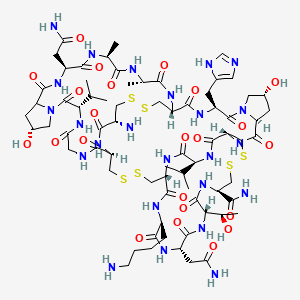
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
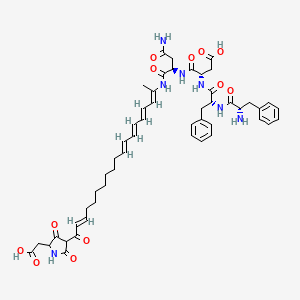
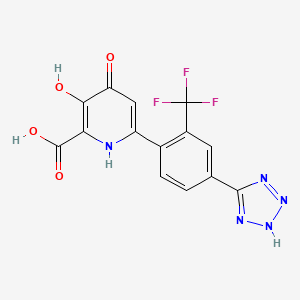
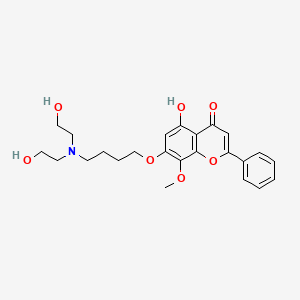
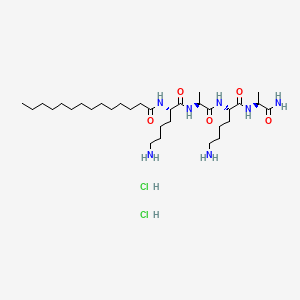
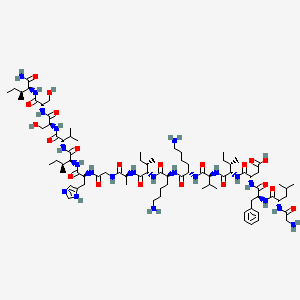
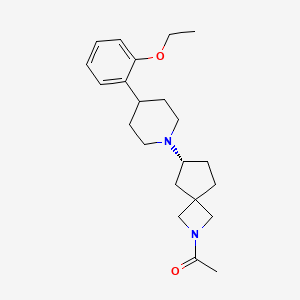
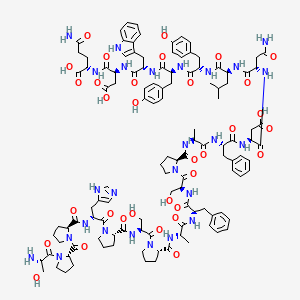
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
